4-氯噻吩-3-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

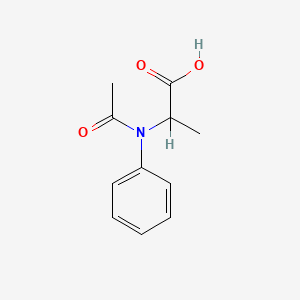

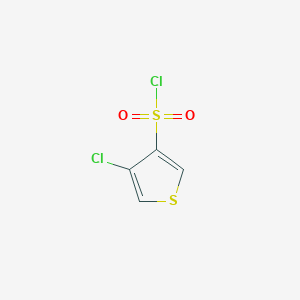

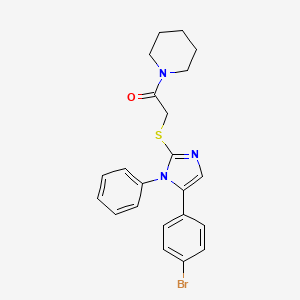

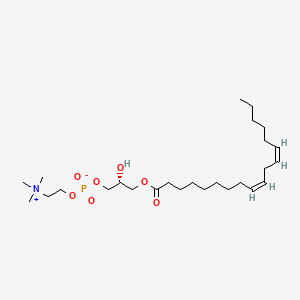

4-Chlorothiophene-3-sulfonyl chloride is a chemical compound with the IUPAC name 4-chloro-3-thiophenesulfonyl chloride . It has a molecular weight of 217.1 .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 4-Chlorothiophene-3-sulfonyl chloride, can be achieved through various methods. One approach involves the use of bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This method is simple, environmentally friendly, and offers safe operations and easy purification without chromatography .Molecular Structure Analysis

The InChI code for 4-Chlorothiophene-3-sulfonyl chloride is 1S/C4H2Cl2O2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

Sulfonyl chlorides, such as 4-Chlorothiophene-3-sulfonyl chloride, are typically involved in electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chlorothiophene-3-sulfonyl chloride include a molecular weight of 217.1 . More detailed properties were not found in the search results.科学研究应用

胺及其衍生物的反应

- 4-氯噻吩-3-磺酰氯已被用于与各种胺、肼和偏氮反应。这些反应导致肼酰肼、肼酮和偏氮化合物的形成,展示了该化合物在有机合成中的多功能性 (Cremlyn, Goulding, Swinbourne, & Yung, 1981)。

抗氧化活性

- 包括4-氯噻吩-3-磺酰氯的噻吩-香豆素衍生物已被合成并评估其抗氧化活性。这些衍生物表现出高抗氧化活性,可能在各种生物医学应用中有用 (Sönmez, Gür, & Sahin, 2023)。

杂环化合物的合成

- 该化合物在合成各种杂环化合物方面起着重要作用,如磺胺类、磺酰肼和磺酰偏氮化合物。这些化合物在制药和农药领域有着多样的应用 (Obafemi, 1982)。

色谱法中

- 4-氯噻吩-3-磺酰氯衍生物被用作高效液相色谱中的显色试剂,用于检测氨基酸,展示了它们在分析化学中的实用性 (Malencik, Zhao, & Anderson, 1990)。

Friedel-Crafts磺酰化

- 该化合物已被用于Friedel-Crafts磺酰化反应,这是有机化学中引入磺酰基到芳香化合物中的重要过程。这种反应对于合成具有潜在工业应用的各种有机分子至关重要 (Nara, Harjani, & Salunkhe, 2001)。

抗微生物活性

- 4-氯噻吩-3-磺酰氯的某些衍生物显示出显著的抗微生物活性。这对于开发新的抗菌和抗真菌剂尤为重要 (Vinaya et al., 2009)。

作用机制

Target of Action

4-Chlorothiophene-3-sulfonyl chloride is a chemical compound used in organic synthesis . Its primary targets are organic molecules that can undergo nucleophilic substitution reactions . These targets include amines, alcohols, and thiols, which can react with the sulfonyl chloride group to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this reaction, the sulfonyl chloride group of the compound acts as an electrophile, attracting electron-rich nucleophiles. The chlorine atom is then substituted by the nucleophile, forming a new covalent bond .

Biochemical Pathways

The exact biochemical pathways affected by 4-Chlorothiophene-3-sulfonyl chloride depend on the specific targets and the resulting products of its reactions. For instance, sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Result of Action

The molecular and cellular effects of 4-Chlorothiophene-3-sulfonyl chloride’s action are largely dependent on the specific context of its use. In a biochemical context, the compound can facilitate the formation of various sulfonated products, which can have diverse effects depending on their structure and the nature of their target molecules .

Action Environment

The action, efficacy, and stability of 4-Chlorothiophene-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, potentially reducing the compound’s reactivity . Additionally, the compound’s reactivity can be influenced by the pH of the environment, with more basic conditions promoting its reaction with nucleophiles .

安全和危害

属性

IUPAC Name |

4-chlorothiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKPSMIYICGGOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorothiophene-3-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide](/img/structure/B2429371.png)

![N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2429376.png)

![Ethyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429378.png)

![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride](/img/structure/B2429385.png)

![N'-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2429389.png)

![2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2429392.png)